2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a heterocyclic compound that features a thiazole and triazole ring fused together. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid typically involves the reaction of hydrazonoyl halides with thioamides under reflux conditions. The reaction is carried out in ethanol with triethylamine as a base. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Electrophilic substitution: The aromatic nature of the thiazole ring allows for electrophilic substitution reactions.
Nucleophilic substitution: The presence of electron-withdrawing groups makes the compound susceptible to nucleophilic attacks.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic substitution: Halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the aromatic ring, while nucleophilic substitution can lead to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmacology: Studies focus on its ability to interact with specific biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is unique due to its fused thiazole and triazole rings, which confer specific electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C12H8ClN3O2S |
---|---|
Molecular Weight |
293.73 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H8ClN3O2S/c13-8-3-1-7(2-4-8)11-9(5-10(17)18)19-12-14-6-15-16(11)12/h1-4,6H,5H2,(H,17,18) |
InChI Key |
UZIFGFDSILMCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC3=NC=NN23)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.